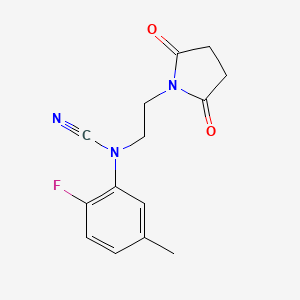

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

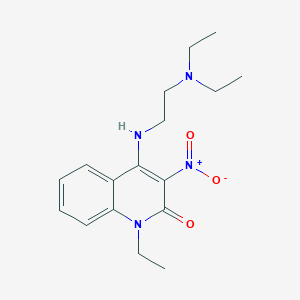

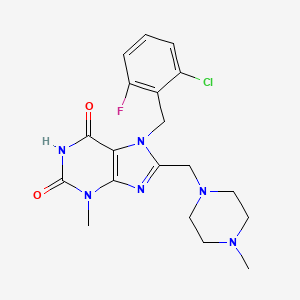

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” and its derivatives have been reported in various studies . These reactions involve the construction of the triazole ring under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” and its derivatives have been analyzed in various studies . For example, the IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .

Drug Discovery

1,2,3-triazoles, including “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate”, have found broad applications in drug discovery . They are used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

Organic Synthesis

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in organic synthesis . 1,2,3-triazoles are used in the synthesis of various organic compounds due to their unique chemical properties .

Polymer Chemistry

1,2,3-triazoles, including “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate”, have found applications in polymer chemistry . They can be used in the synthesis of polymers with unique properties .

Supramolecular Chemistry

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in supramolecular chemistry . 1,2,3-triazoles can form supramolecular structures with unique properties .

Bioconjugation

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in bioconjugation . 1,2,3-triazoles can be used to link biomolecules together, creating bioconjugates with unique properties .

Antifungal Activities

The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” could potentially be used in the development of antifungal drugs .

Eigenschaften

IUPAC Name |

methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQCSZBQPRGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)